molecular formula C19H17N3O2S3 B2914326 5-ethyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide CAS No. 912625-22-0

5-ethyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide

Cat. No.: B2914326
CAS No.: 912625-22-0
M. Wt: 415.54
InChI Key: MRMJVHJAFMWLGU-UHFFFAOYSA-N
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Description

5-ethyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide is a heterocyclic sulfonamide derivative featuring a thiazolo[5,4-b]pyridine core fused with a thiophene-sulfonamide moiety. This compound is structurally characterized by:

  • A thiazolo[5,4-b]pyridine bicyclic system, which is a [5,6]-fused heterocycle known for its role in modulating kinase activity .
  • A 2-methylphenyl substituent at the 5-position of the thiazolo[5,4-b]pyridine, which may influence steric interactions with enzymatic active sites .

The compound is hypothesized to act as a phosphoinositide 3-kinase (PI3K) inhibitor, given the structural similarity to validated PI3K inhibitors containing sulfonamide and thiazolo[5,4-b]pyridine motifs .

Properties

IUPAC Name

5-ethyl-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S3/c1-3-14-8-9-17(25-14)27(23,24)22-16-11-13(7-6-12(16)2)18-21-15-5-4-10-20-19(15)26-18/h4-11,22H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRMJVHJAFMWLGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NC2=C(C=CC(=C2)C3=NC4=C(S3)N=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiazolo[5,4-b]pyridine core. This can be achieved through the cyclization of appropriate precursors under specific conditions, such as heating in the presence of a suitable catalyst.

Industrial Production Methods: On an industrial scale, the production of this compound would involve optimizing the reaction conditions to achieve high yields and purity. This might include the use of continuous flow reactors, large-scale distillation techniques, and stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of sulfoxides or sulfones.

  • Reduction: Formation of reduced derivatives.

  • Substitution: Formation of various substituted thiazolo[5,4-b]pyridine derivatives.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: It has potential as a bioactive compound in drug discovery.

  • Medicine: It may have therapeutic properties, such as anti-inflammatory or anticancer activities.

  • Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of structurally related compounds, focusing on substituent effects, enzymatic activity, and pharmacological profiles.

Compound Name Core Structure Key Substituents Molecular Weight Target Activity (IC₅₀) Reference
5-ethyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide Thiazolo[5,4-b]pyridine + thiophene-sulfonamide 5-ethyl (thiophene), 2-methyl (phenyl) 415.9 (estimated) PI3Kα (predicted nM range)
5-chloro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide (19c) Thiazolo[5,4-b]pyridine + thiophene-sulfonamide 5-chloro (thiophene), 2-methyl (phenyl) 432.3 PI3Kα: 4.2 nM
4-chloro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide Thiazolo[5,4-b]pyridine + benzene-sulfonamide 4-chloro (benzene), 2-methyl (phenyl) 415.9 Not reported (structural analogue)
N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide Thiazolo[5,4-b]pyridine + methane-sulfonamide Methanesulfonamide, 2-methyl (phenyl) 341.4 Sirtuin modulation (activity unspecified)
Compound 19a (from ) Thiazolo[5,4-b]pyridine + pyridyl-sulfonamide 2-pyridyl, sulfonamide 462.6 PI3Kα: 3.6 nM; PI3Kβ: ~36 nM

Key Findings:

Sulfonamide Functionality :

  • The sulfonamide group is critical for PI3Kα inhibition. Replacement with methanesulfonamide (e.g., in ) shifts activity to sirtuin modulation, indicating target specificity depends on sulfonamide-linked aryl groups .
  • Chlorine or ethyl substituents on the thiophene ring (as in 19c vs. the target compound) modulate potency. Chlorine’s electron-withdrawing effect enhances binding affinity (IC₅₀ = 4.2 nM), while ethyl may improve metabolic stability .

Thiazolo[5,4-b]pyridine Core :

  • The bicyclic core is essential for PI3K inhibition. Analogues lacking this system (e.g., phenyl-substituted derivatives) show reduced activity .
  • Methyl groups on the phenyl ring (e.g., 2-methyl in the target compound) optimize steric compatibility with hydrophobic pockets in PI3Kα’s ATP-binding domain .

Substituent Effects on Selectivity :

  • Compound 19a () exhibits 10-fold selectivity for PI3Kα over PI3Kβ, attributed to hydrogen bonding between its pyridyl group and Lys802 in PI3Kα .
  • The target compound’s ethyl-thiophene may reduce off-target effects compared to bulkier substituents (e.g., trifluoromethyl in ) .

Biological Activity

5-ethyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide is a complex organic compound notable for its potential therapeutic applications in medicinal chemistry. This article explores its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a thiazolo[5,4-b]pyridine core , a thiophene moiety , and a sulfonamide functional group . These structural components contribute to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Structural Feature Description Biological Activity
Thiazolo[5,4-b]pyridineBicyclic structure with nitrogen and sulfurAntimicrobial, anticancer
ThiopheneFive-membered ring containing sulfurAnti-inflammatory effects
SulfonamideFunctional group with broad pharmacological activityVarious therapeutic applications

Synthesis Methods

The synthesis of 5-ethyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide typically involves multi-step organic reactions. Key steps include:

  • Formation of the Thiazolo[5,4-b]pyridine Core : Achieved through cyclization reactions involving pyridine derivatives and thioamides.
  • Introduction of the Thiophene Moiety : Synthesized via electrophilic substitution or coupling reactions.
  • Sulfonamide Formation : Conducted through amide coupling reactions using appropriate reagents.

Antimicrobial Activity

Research indicates that compounds with thiazolo[5,4-b]pyridine structures exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against pathogens such as Escherichia coli and Pseudomonas aeruginosa, with minimal inhibitory concentration (MIC) values as low as 0.21 μM .

Anticancer Potential

Thiazolo[5,4-b]pyridines have been evaluated for their cytotoxic effects on various cancer cell lines. In vitro studies demonstrated promising results against human glioblastoma and melanoma cells . The structure-activity relationship (SAR) analysis revealed that specific substitutions on the thiazole ring enhance anticancer activity.

Anti-inflammatory Effects

The thiophene component contributes to anti-inflammatory properties by inhibiting pro-inflammatory cytokines. Compounds with similar structures have been shown to reduce inflammation in animal models .

Case Studies

  • Antimicrobial Efficacy Study : A study reported that a derivative of the compound exhibited potent activity against Staphylococcus aureus and Candida albicans, showcasing its potential as an antimicrobial agent .
  • Cytotoxicity Assessment : In a cytotoxicity assay using HaCat and Balb/c 3T3 cells, certain derivatives demonstrated significant cell viability reduction at low concentrations, indicating their potential for cancer therapy .

Q & A

Basic: What are the recommended synthetic routes for 5-ethyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide, and how can reaction conditions be optimized for yield?

Answer:
The synthesis typically involves coupling the thiophene-2-sulfonamide moiety with a thiazolo[5,4-b]pyridine-substituted phenyl intermediate. Key steps include:

  • Sulfonamide Formation : Reacting thiophene-2-sulfonyl chloride with a substituted aniline derivative under basic conditions (e.g., triethylamine in DMF/H₂O) to form the sulfonamide bond .
  • Thiazolo[5,4-b]pyridine Coupling : Using Suzuki-Miyaura or Ullmann coupling to attach the thiazolo[5,4-b]pyridine group to the phenyl ring. Optimize catalyst loading (e.g., Pd(PPh₃)₄) and solvent polarity (e.g., DMF/EtOH mixtures) to enhance regioselectivity .
  • Yield Optimization : Employ Design of Experiments (DoE) to test variables like temperature (80–120°C), reaction time (12–24 h), and stoichiometric ratios (1:1.2 for aryl halide:boronic acid) .

Advanced: How can researchers address challenges in the purification of intermediates during the multi-step synthesis of this compound?

Answer:

  • Byproduct Removal : Use gradient column chromatography with silica gel (hexane/EtOAc or CH₂Cl₂/MeOH) to separate polar impurities. For recalcitrant byproducts, consider recrystallization from DMSO/water mixtures (2:1 v/v) .
  • Monitoring Purity : Employ TLC (Rf tracking) and HPLC (C18 column, acetonitrile/water + 0.1% TFA) to verify intermediate purity. Adjust mobile phase pH to resolve overlapping peaks .
  • Scaling Challenges : Transition from batch to continuous-flow systems for consistent mixing and reduced side reactions during sulfonamide formation .

Basic: What spectroscopic techniques are most effective for confirming the structure of this sulfonamide derivative?

Answer:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and sulfonamide NH (δ 10–11 ppm). Confirm thiazolo[5,4-b]pyridine integration (e.g., 2H for pyridine ring) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with <5 ppm error. Key fragments include the thiophene-sulfonamide (m/z ~250) and thiazolo-pyridine (m/z ~165) moieties .
  • FT-IR : Detect sulfonamide S=O stretches (1320–1160 cm⁻¹) and thiophene C-S bonds (700–600 cm⁻¹) .

Advanced: How do computational methods like molecular docking contribute to predicting the biological activity of this compound?

Answer:

  • Target Selection : Use databases like PDB to identify proteins (e.g., kinases) with binding pockets complementary to the thiazolo-pyridine group.
  • Docking Workflow : Prepare the ligand (protonation states, energy minimization) and receptor (remove water, add charges). Use AutoDock Vina for flexible docking, focusing on hydrogen bonds between sulfonamide NH and active-site residues .
  • Validation : Compare docking scores (ΔG < −8 kcal/mol) with experimental IC₅₀ values. Address false positives by simulating binding dynamics (MD simulations >100 ns) .

Basic: What are the key stability considerations for storing and handling this compound, especially regarding its thiazolo[5,4-b]pyridine moiety?

Answer:

  • Light Sensitivity : Store in amber vials at −20°C to prevent photodegradation of the thiazolo-pyridine ring .
  • Moisture Control : Use desiccants (silica gel) in sealed containers; the sulfonamide group is prone to hydrolysis in humid conditions .
  • Oxidation Prevention : Purge solutions with argon or nitrogen, as thiophene and thiazolo groups may oxidize to sulfoxides under aerobic conditions .

Advanced: What strategies can be employed to resolve discrepancies in biological assay data when evaluating this compound's efficacy?

Answer:

  • Assay Replication : Perform triplicate experiments with internal controls (e.g., staurosporine for kinase inhibition). Use Z’-factor analysis to validate assay robustness .
  • Data Normalization : Correct for background interference (e.g., DMSO solvent effects) using plate-specific baselines.
  • Orthogonal Assays : Confirm activity via SPR (binding affinity) and cell-based assays (e.g., apoptosis markers) to rule out false positives .

Basic: Which reaction parameters significantly influence the regioselectivity during the formation of the thiophene-sulfonamide bond?

Answer:

  • Base Selection : Triethylamine (pKa ~10.8) minimizes side reactions compared to stronger bases like NaOH, which may hydrolyze the thiazolo-pyridine group .
  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) stabilize the sulfonyl chloride intermediate, favoring nucleophilic attack by the aniline .
  • Temperature Control : Maintain 0–5°C during sulfonamide coupling to prevent thermal degradation of the thiophene ring .

Advanced: How can researchers utilize continuous-flow chemistry to improve the scalability and reproducibility of synthesizing this compound's thiazolo[5,4-b]pyridine core?

Answer:

  • Flow Reactor Setup : Use micromixer reactors (0.5 mm ID tubing) for rapid heat/mass transfer. Optimize residence time (2–5 min) and pressure (10–15 bar) to prevent clogging .
  • Catalyst Immobilization : Pack Pd/C or Pd(OAc)₂ onto solid supports (e.g., silica) to enable catalyst recycling and reduce metal leaching .
  • In-line Analytics : Integrate UV-Vis or IR probes to monitor reaction progress and adjust flow rates dynamically .

Basic: What analytical methods are recommended for quantifying this compound in complex mixtures during pharmacokinetic studies?

Answer:

  • LC-MS/MS : Use a C18 column (2.6 µm, 50 × 2.1 mm) with a gradient of 0.1% formic acid in acetonitrile/water. Monitor transitions for [M+H]⁺ → fragment ions (e.g., m/z 394 → 250) .
  • Calibration Standards : Prepare spiked plasma samples (1–1000 ng/mL) with deuterated internal standards (e.g., d₄-sulfonamide) to correct for matrix effects .

Advanced: How does the electronic nature of substituents on the phenyl ring affect the compound's solubility and bioavailability, and how can this be systematically studied?

Answer:

  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance solubility via increased polarity. Measure logP via shake-flask (octanol/water) or HPLC-derived methods .
  • Bioavailability Screening : Use Caco-2 cell monolayers to assess permeability. Correlate with computational models (e.g., QSPR) to predict absorption .
  • Salt Formation : Synthesize sodium or hydrochloride salts to improve aqueous solubility. Characterize via powder XRD and DSC to confirm crystallinity .

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